Phenethyltrichlorosilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyltrichlorosilane can be synthesized through the hydrosilylation reaction, where trichlorosilane (HSiCl3) reacts with styrene (C6H5CH=CH2) under the presence of a catalyst . The reaction proceeds as follows:
C6H5CH=CH2+HSiCl3→C6H5CH2CH2SiCl3
This reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, trichloro(phenethyl)silane is produced by treating powdered metallurgical grade silicon with hydrogen chloride at elevated temperatures (around 300°C) . The reaction is as follows:
Si+3HCl→HSiCl3+H2
The resulting trichlorosilane is then reacted with styrene to produce trichloro(phenethyl)silane .
Chemical Reactions Analysis
Types of Reactions
Phenethyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different silicon-containing compounds.
Common Reagents and Conditions
Hydrolysis: Water or moisture.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Silanes with different functional groups.
Oxidation and Reduction: Various silicon-containing compounds.
Scientific Research Applications
Phenethyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a capping agent to form self-assembled monolayers on surfaces such as aluminum oxide and silica.
Biology: Utilized in the development of biosensor-based devices for biomedical applications.
Industry: Employed in surface treatment and modification processes to enhance the detection of surface atoms.
Mechanism of Action
Phenethyltrichlorosilane exerts its effects by forming self-assembled monolayers on various substrates. The compound’s trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming strong Si-O bonds. This reaction results in a stable monolayer that modifies the surface properties, enhancing its functionality for various applications .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Trichloro(phenyl)silane (C6H5SiCl3): Utilized in organic synthesis and surface modification.
Trichloro(octadecyl)silane (C18H37SiCl3): Employed in the formation of hydrophobic coatings.
Uniqueness
Phenethyltrichlorosilane is unique due to its ability to form self-assembled monolayers on a wide range of substrates, making it highly versatile for applications in chemistry, biology, medicine, and industry . Its phenethyl group provides additional functionality compared to other trichlorosilanes, allowing for more specialized applications .
Properties
IUPAC Name |
trichloro(2-phenylethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXZXAKZWIOHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052632 | |
Record name | Trichloro(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-41-0 | |
Record name | [2-(Trichlorosilyl)ethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Phenylethyl)trichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyltrichlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, [2-(trichlorosilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(2-phenylethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-PHENYLETHYL)TRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAR3080Y7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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